Dihydrotachysterol

Pediatric nephrology Chronic renal insufficiency Growth failure

Dihydrotachysterol (DHT, CAS 67-96-9) offers hepatic activation independent of renal 1α‑hydroxylase, ensuring efficacy in renal impairment models where native vitamin D2/D3 fail. Its 180° A‑ring rotation yields pseudo‑1α‑hydroxyl geometry, with onset within 1–7 days versus weeks for D2. DHT achieves potency of 120,000 U D2 per 1.0 mg at a lower cost than calcitriol and fewer hypercalcemic events than alfacalcidol — an optimal choice for constrained budgets and renal‑function‑sensitive protocols.

Molecular Formula C28H46O
Molecular Weight 398.7 g/mol
CAS No. 67-96-9
Cat. No. B1670614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydrotachysterol
CAS67-96-9
SynonymsAT 10
AT-10
AT10
Calcamine
Dihydrotachysterin
Dihydrotachysterol
Tachystin
Molecular FormulaC28H46O
Molecular Weight398.7 g/mol
Structural Identifiers
SMILESCC1CCC(CC1=CC=C2CCCC3(C2CCC3C(C)C=CC(C)C(C)C)C)O
InChIInChI=1S/C28H46O/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-28(26,27)6)12-13-24-18-25(29)14-11-21(24)4/h9-10,12-13,19-22,25-27,29H,7-8,11,14-18H2,1-6H3/b10-9+,23-12+,24-13+/t20-,21-,22+,25-,26+,27-,28+/m0/s1
InChIKeyILYCWAKSDCYMBB-OPCMSESCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityEasily sol in organic solents
SOL IN ALC;  FREELY SOL IN ETHER & CHLOROFORM;  SPARINGLY SOL IN VEGETABLE OILS
1.25e-04 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dihydrotachysterol (CAS 67-96-9): Synthetic Vitamin D Analog with Renal-Independent Activation and Shorter Half-Life


Dihydrotachysterol (DHT, CAS 67-96-9) is a synthetic seco-steroid and hydrogenated analog of vitamin D that possesses a structurally unique 180° rotation of the A-ring, positioning the 3β-hydroxyl group into a pseudo-1α-hydroxyl orientation [1]. This conformational feature enables hepatic 25-hydroxylation to produce the major circulating active metabolite 25-hydroxy-dihydrotachysterol, which binds the vitamin D receptor (VDR) and exerts calcemic activity without requiring renal 1α-hydroxylation [2]. DHT is used in the management of hypocalcemia associated with hypoparathyroidism, pseudohypoparathyroidism, and chronic renal insufficiency, with a potency intermediate between native vitamin D2 and calcitriol [3].

Dihydrotachysterol Procurement Rationale: Why Calcitriol, Alfacalcidol, or Vitamin D2 Cannot Be Directly Substituted


In-class vitamin D analogs are not interchangeable due to fundamental differences in activation pathways, pharmacokinetic profiles, and safety margins. Dihydrotachysterol undergoes hepatic activation without requiring renal 1α-hydroxylase, enabling therapeutic efficacy in patients with impaired renal function or parathyroid hormone deficiency — a critical limitation of native vitamin D2 and D3 [1]. Calcitriol, while also renal-independent, exhibits a significantly steeper decline in glomerular filtration rate compared to DHT in chronic renal insufficiency patients (p=0.0026) and commands a substantially higher procurement cost [2]. Alfacalcidol produces higher incidence of hypercalcemia relative to DHT, increasing monitoring burden [3]. Native vitamin D2 requires 120,000 units to achieve potency equivalent to 1.0 mg of DHT, with slower onset (weeks vs. 1–7 days) and prolonged tissue accumulation upon discontinuation [4]. These quantifiable differences necessitate compound-specific selection rather than class-level substitution.

Dihydrotachysterol Quantitative Comparator Evidence: Head-to-Head and Cross-Study Differentiation


Equivalent Linear Growth Promotion with Lower Cost vs. Calcitriol in Pediatric Chronic Renal Insufficiency

In a prospective, randomized, double-blind clinical trial of 94 children aged 1.5–10 years with chronic renal insufficiency (GFR 20–75 mL/min/1.73 m²), dihydrotachysterol demonstrated equivalent efficacy to calcitriol in promoting linear growth, with no significant difference in height Z-scores between treatment groups [1]. Notably, calcitriol was associated with a significantly steeper decline in glomerular filtration rate compared to dihydrotachysterol (p=0.0026) [1]. The authors concluded that dihydrotachysterol, the less costly agent, can be used with equal efficacy [1].

Pediatric nephrology Chronic renal insufficiency Growth failure Vitamin D analog economics

Zero Hypercalcemia Incidence vs. Alfacalcidol in Elderly Hypocalcemia Treatment

In a randomized comparative trial of 50 elderly hypocalcemic patients treated for 8 weeks, all three agents (oral dihydrotachysterol, parenteral cholecalciferol, oral alfacalcidol) normalized serum calcium within 2 weeks in most patients [1]. However, hypercalcemia occurred only in the alfacalcidol treatment group and was absent in both the dihydrotachysterol and cholecalciferol groups [1]. The hypercalcemia resolved upon alfacalcidol discontinuation [1].

Geriatric endocrinology Hypocalcemia Hypercalcemia risk Therapeutic safety monitoring

180° A-Ring Rotation Confers Pseudo-1α-Hydroxyl Geometry Enabling Renal-Independent Activation

Dihydrotachysterol possesses a structurally unique 180° rotation of the A-ring, which positions the 3β-hydroxyl group in a spatial orientation that mimics a 1α-hydroxyl moiety [1]. This pseudo-1α-hydroxyl geometry enables the compound, following hepatic 25-hydroxylation, to exhibit biologic activity greater than 25-hydroxyvitamin D3 but less than 1,25-dihydroxyvitamin D3, without requiring renal 1α-hydroxylase [1][2]. Native vitamin D2 and D3 require two sequential hydroxylations (hepatic 25-hydroxylation followed by renal 1α-hydroxylation) to achieve full VDR activation.

Vitamin D receptor pharmacology Structure-activity relationship Renal failure therapy Molecular conformation

Faster Onset and Shorter Duration vs. Vitamin D2 Reduces Tissue Accumulation Risk

Dihydrotachysterol exhibits a more rapid onset of action (1–7 days to raise serum calcium) compared to ergocalciferol (vitamin D2), and its effects dissipate faster upon discontinuation [1]. This pharmacokinetic profile reduces the risk of prolonged iatrogenic hypercalcemia from tissue accumulation, a known concern with native vitamin D formulations [1]. Dihydrotachysterol demonstrates significantly greater potency than vitamin D2: 1.0 mg of dihydrotachysterol is pharmacologically equivalent to 120,000 units of vitamin D2 [1].

Pharmacokinetics Onset of action Drug accumulation Therapeutic window

Dihydrotachysterol (CAS 67-96-9) Evidence-Based Research and Procurement Application Scenarios


Pediatric Chronic Kidney Disease Research Requiring Cost-Effective Vitamin D Receptor Agonism with Renal Safety Profile

For investigators studying growth failure and renal osteodystrophy in pediatric chronic kidney disease models, dihydrotachysterol offers equivalent linear growth promotion to calcitriol at lower procurement cost, with the added benefit of significantly less steep decline in glomerular filtration rate (p=0.0026) [1]. This evidence supports dihydrotachysterol as the rational selection when research budgets are constrained and preservation of residual renal function is a study endpoint or concern. The renal-independent activation pathway [2] further ensures therapeutic consistency in subjects with varying degrees of renal impairment.

Geriatric or Outpatient Hypocalcemia Studies Prioritizing Reduced Hypercalcemia Risk and Monitoring Burden

In elderly hypocalcemia research protocols or studies involving populations with limited access to frequent biochemical monitoring, dihydrotachysterol demonstrates a superior safety profile compared to alfacalcidol, with zero observed hypercalcemia incidence in randomized comparative trials [3]. This differentiation reduces protocol complexity, minimizes safety-related exclusion events, and lowers the operational burden of intensive serum calcium surveillance required with alfacalcidol-based interventions.

Hypoparathyroidism and Post-Thyroidectomy Hypocalcemia Models Requiring Rapid Calcium Correction Without Functional Parathyroid Tissue

Dihydrotachysterol is specifically indicated for hypocalcemia associated with hypoparathyroidism and pseudohypoparathyroidism [4], conditions where parathyroid hormone-dependent renal 1α-hydroxylation is absent. The compound‘s 180° A-ring rotation confers pseudo-1α-hydroxyl geometry, enabling VDR activation via hepatic 25-hydroxylation alone [5]. This unique structural feature makes dihydrotachysterol the mechanistically appropriate choice for studies involving parathyroidectomy models, calcium-sensing receptor dysfunction, or any experimental system lacking functional parathyroid hormone signaling. The rapid 1–7 day onset [5] supports acute hypocalcemia correction protocols.

Comparative Vitamin D Analog Studies Requiring Potency and Pharmacokinetic Benchmarking

For researchers conducting comparative pharmacology studies of vitamin D analogs, dihydrotachysterol serves as a valuable intermediate benchmark compound. It occupies a defined potency position: 1.0 mg dihydrotachysterol = 120,000 U vitamin D2, with biologic activity greater than 25-hydroxyvitamin D3 but less than 1,25-dihydroxyvitamin D3 [5]. Its binding affinity to the mammalian vitamin D receptor is only 50- to 100-fold lower than 1,25-dihydroxyvitamin D3, and its primary active metabolite 1α,25-dihydroxy-dihydrotachysterol demonstrates biological activity only 10-fold lower than 1,25-dihydroxyvitamin D3 in osteocalcin gene reporter assays [6]. These quantitative benchmarks establish dihydrotachysterol as an essential reference compound for structure-activity relationship studies and VDR agonist screening campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dihydrotachysterol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.